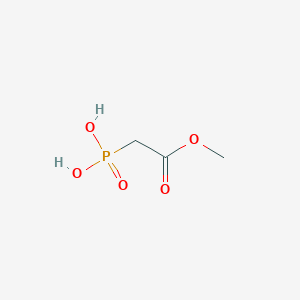
(2-Methoxy-2-oxoethyl)phosphonic acid
Cat. No. B1195366
Key on ui cas rn:
40962-37-6
M. Wt: 154.06 g/mol
InChI Key: LLJFNWVJKMVHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04092412
Procedure details


Phosphonoacetic acid, 5 g., was dissolved in 25 ml. methyl alcohol. Dry hydrogen chloride was bubbled through the solution for 30 minutes at O° C. The solution was refluxed for 4 hours. Evaporation of the solvent left an oil which was dried in vacuo over P2O5 and NaOH.


Identifiers


|
REACTION_CXSMILES
|
[P:1]([CH2:5][C:6]([OH:8])=[O:7])([OH:4])([OH:3])=[O:2].[CH3:9]O>>[P:1]([CH2:5][C:6]([O:8][CH3:9])=[O:7])([OH:4])([OH:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)(O)CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
, was dissolved in 25 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dry hydrogen chloride was bubbled through the solution for 30 minutes at O° C
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was refluxed for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left an oil which
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried in vacuo over P2O5 and NaOH
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
P(=O)(O)(O)CC(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
